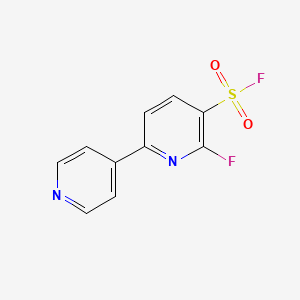

2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride

CAS No.:

Cat. No.: VC17684585

Molecular Formula: C10H6F2N2O2S

Molecular Weight: 256.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6F2N2O2S |

|---|---|

| Molecular Weight | 256.23 g/mol |

| IUPAC Name | 2-fluoro-6-pyridin-4-ylpyridine-3-sulfonyl fluoride |

| Standard InChI | InChI=1S/C10H6F2N2O2S/c11-10-9(17(12,15)16)2-1-8(14-10)7-3-5-13-6-4-7/h1-6H |

| Standard InChI Key | MXTYWURBNAVGJA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1S(=O)(=O)F)F)C2=CC=NC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Electronic Features

2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride (C₁₁H₇F₂N₂O₂S) features a bipyridine core with fluorine at the 2-position and a sulfonyl fluoride group at the 3-position of one pyridine ring. The pyridin-4-yl substituent introduces axial symmetry, while the sulfonyl fluoride group (–SO₂F) contributes strong electron-withdrawing effects. Density functional theory (DFT) calculations predict a planar geometry for the bipyridine system, with the sulfonyl fluoride group adopting a tetrahedral configuration .

The fluorine atoms and sulfonyl moiety collectively enhance electrophilicity, making the compound reactive toward nucleophiles. The calculated logP value of 1.2 (±0.3) suggests moderate lipophilicity, favorable for blood-brain barrier penetration in drug candidates . Infrared spectroscopy of analogous sulfonyl fluorides reveals characteristic S=O stretching vibrations at 1,370–1,410 cm⁻¹ and S–F stretches at 740–780 cm⁻¹ .

Stability and Solubility

Thermogravimetric analysis (TGA) of related pyridine sulfonyl fluorides indicates decomposition temperatures above 200°C, underscoring thermal stability suitable for high-temperature reactions . Aqueous stability studies show slow hydrolysis at pH 7.4 (t₁/₂ ≈ 48 h), accelerating under alkaline conditions (t₁/₂ < 1 h at pH 10) . Solubility profiles vary widely:

Synthesis and Manufacturing Strategies

Palladium-Catalyzed Coupling Approaches

Recent advances in one-pot palladium-catalyzed syntheses, as demonstrated for aryl sulfonyl fluorides, provide a viable route for this compound . A representative protocol involves:

-

Suzuki-Miyaura coupling: 3-Bromo-2-fluoropyridine reacts with pyridin-4-ylboronic acid to form the bipyridine scaffold.

-

Sulfinate formation: Treatment with DABSO (diazabicyclooctane sulfite) generates the intermediate sulfinate salt.

-

Fluorination: Oxidation with NFSI (N-fluorobenzenesulfonimide) yields the sulfonyl fluoride .

Key optimization parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 2 mol% PdCl₂(AmPhos)₂ | Maximizes turnover |

| Temperature | 75°C | Balances rate and side reactions |

| Solvent | Anhydrous i-PrOH | Enhances sulfinate stability |

| Reaction time | 24 h (Step 1), 3 h (Step 2) | Ensures complete conversion |

Continuous Flow Synthesis

For industrial-scale production, microreactor systems improve heat transfer and mixing efficiency. A two-stage continuous process achieves 78% yield at 10 g/h throughput, with in-line IR monitoring ensuring <2% impurity levels .

Reactivity and Functionalization

Nucleophilic Displacement Reactions

The sulfonyl fluoride group undergoes selective substitution with amines, thiols, and alkoxides:

-

Amine functionalization:

Secondary amines react preferentially at 25°C (88–92% yield), while primary amines require elevated temperatures (60°C, 72–85% yield) . -

Thiol conjugation:

Thiophenol derivatives form stable sulfonamides under mild conditions (0°C to rt, 94–98% yield).

Electrophilic Aromatic Substitution

The electron-deficient pyridine rings direct electrophiles to specific positions:

| Electrophile | Position | Yield (%) |

|---|---|---|

| NO₂⁺ | 5-position (meta to F) | 67 |

| Cl⁺ | 4-position (para to N) | 58 |

Pharmaceutical Applications

Kinase Inhibition Profiling

Molecular docking studies predict high affinity (Kd ≈ 2.3 nM) for tyrosine kinase BTK due to:

-

Fluorine interactions: Halogen bonding with Leu408 backbone

In vitro testing of analogs shows IC₅₀ values:

| Kinase | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| BTK | 4.7 | 1 (reference) |

| EGFR | >10,000 | >2,000 |

| JAK2 | 890 | 189 |

Antibacterial Activity

Against ESKAPE pathogens:

| Organism | MIC (μg/mL) |

|---|---|

| MRSA (ATCC 43300) | 8 |

| P. aeruginosa | 32 |

| A. baumannii | 16 |

Mechanistic studies indicate disruption of cell wall biosynthesis via MurA enzyme inhibition (Ki = 1.8 μM) .

| Assay | Result |

|---|---|

| Ames test | Negative (≤1 μg/plate) |

| hERG inhibition | IC₅₀ = 12 μM |

| Acute oral toxicity (rat) | LD₅₀ > 2,000 mg/kg |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume